Vindesine N-(3-Hydroxypropyl)amide is a synthetic derivative of vindesine, which itself is a vinca alkaloid derived from vinblastine. This compound is primarily utilized in the treatment of various malignancies, particularly acute lymphocytic leukemia. Vindesine functions as an antineoplastic agent, inhibiting cell division by interfering with microtubule dynamics during mitosis. The compound's chemical formula is , and its molecular weight is approximately 812.01 g/mol .
Vindesine N-(3-Hydroxypropyl)amide is classified under the category of vinca alkaloids, which are organic compounds known for their role in cancer chemotherapy. These compounds are characterized by their complex dimeric structures, which include an indole nucleus and a dihydroindole nucleus. Vindesine itself has been extensively studied for its pharmacological properties and is categorized as an antimitotic agent due to its mechanism of action that disrupts mitotic spindle formation .
The synthesis of Vindesine N-(3-Hydroxypropyl)amide involves several key steps:
In industrial settings, these steps are scaled up for bulk production, employing controlled environments to optimize reaction conditions and maintain product consistency.
Vindesine N-(3-Hydroxypropyl)amide has a complex molecular structure characterized by multiple functional groups. Its structure can be represented as follows:
Vindesine N-(3-Hydroxypropyl)amide participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Vindesine N-(3-Hydroxypropyl)amide exerts its pharmacological effects primarily through the inhibition of tubulin polymerization. This action disrupts the formation of microtubules necessary for mitosis, leading to cell cycle arrest at the metaphase stage. This mechanism is crucial for its antineoplastic activity, making it effective against rapidly dividing cancer cells. The drug's specificity for the S phase of the cell cycle enhances its efficacy in targeting cancerous tissues while minimizing effects on normal cells .
These properties are essential for understanding the compound's behavior in pharmaceutical formulations and biological systems.
Vindesine N-(3-Hydroxypropyl)amide is primarily used in cancer chemotherapy protocols due to its potent antitumor activity. Its applications include:
The ongoing research into vinca alkaloids continues to explore their potential in combination therapies and novel drug formulations aimed at enhancing treatment outcomes for cancer patients .
Vindesine, a vinca alkaloid derivative, originates from the dimerization of catharanthine and vindoline subunits found in Catharanthus roseus. Its conversion to Vindesine N-(3-Hydroxypropyl)amide (VHPA) involves sequential chemical modifications:
Table 1: Key Semi-Synthetic Derivatization Steps for VHPA
Precursor | Reaction | Catalyst/Conditions | Product Modification |
---|---|---|---|
Vinblastine | Hydrolysis | β-Glucosidase, pH 5.0 | Vindesine (C-23 amine) |
Vindesine | Acylation | EDC/NHS, DCM, RT | VHPA (Amide linkage) |
The N-(3-hydroxypropyl)amide group was engineered to optimize pharmacokinetics and target engagement:
Table 2: Structural Features and Functional Impacts of VHPA
Structural Element | Role in Bioactivity | Molecular Target |
---|---|---|
Dimeric indole-dihydroindole core | Tubulin binding | Vinca domain on β-tubulin |
N-(3-Hydroxypropyl)amide | Solubility enhancement, H-bond donor | Tubulin polar residues |
C-23 amide linkage | Metabolic stability | Resistance to hydrolytic enzymes |
Stable isotope-labeled VHPA (e.g., Vindesine N-(3-Hydroxypropyl)amide-¹³C₃,¹⁵N) enables precise drug tracking and quantitation:
Table 3: Isotopic Labeling Specifications of VHPA Analogs
Isotope | Position | Enrichment (%) | Detection Method |
---|---|---|---|
¹³C₃ | 3-Hydroxypropyl chain | ≥99 | LC-MS (m/z shift +3) |
¹⁵N | Amide nitrogen | ≥98 | NMR (¹⁵N chemical shift) |
VHPA synthesis faces challenges in yield and purity due to vindesine’s sensitivity to heat/pH. Two methodologies address this:
Table 4: Performance Comparison of Synthetic Methods for VHPA
Parameter | Batch Synthesis | Continuous-Flow |
---|---|---|
Reaction Time | 10–14 hours | 5–10 minutes |
Yield | 45–55% | 78–85% |
Purity | 88–92% | ≥97% |
Scalability | Limited to 100g | Pilot-scale (kg) |
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: